molecular formula C16H20N6O2S2 B2490297 2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)acetamide CAS No. 1351590-96-9

2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)acetamide

Cat. No. B2490297
CAS RN: 1351590-96-9
M. Wt: 392.5
InChI Key: CILNUEGZKACRSF-UHFFFAOYSA-N
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Description

The compound of interest, due to its structural components involving methoxybenzo[d]thiazol and methyltriazolyl groups, falls into a category of chemicals that often exhibit significant biological activities. The thiazole and triazole rings, in particular, are common in compounds showing a range of pharmacological properties. The specific functionalities and substituents on these rings can significantly influence the compound's chemical behavior and potential applications in fields such as medicinal chemistry and agrochemicals.

Synthesis Analysis

The synthesis of complex molecules containing benzothiazole and triazole moieties generally involves multi-step synthetic routes. For instance, the preparation of benzothiazole derivatives can involve the reaction of o-aminobenzenethiol with various electrophiles, followed by cyclization and functionalization steps to introduce additional substituents like the methoxy group on the benzene ring and the triazole moiety through appropriate coupling reactions (Nagase, 1974).

Mechanism of Action

Compounds similar to the one have been shown to inhibit the proliferation of MCF-7 cancer cells by inducing apoptosis .

Safety and Hazards

The compound may be sensitive to exposure to light and is incompatible with strong oxidizing agents . It has a toxicity of LD50, intravenous, 140mg/kg in mice .

Future Directions

Further investigation is needed to explore the potential of this compound and similar ones as anticancer agents. Their acceptable correlation with bioassay results in regression plots generated by 2D QSAR models suggests they could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .

properties

IUPAC Name

2-[(4-methoxy-1,3-benzothiazol-2-yl)-methylamino]-N-[2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N6O2S2/c1-21(15-19-14-11(24-3)5-4-6-12(14)26-15)9-13(23)17-7-8-25-16-20-18-10-22(16)2/h4-6,10H,7-9H2,1-3H3,(H,17,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CILNUEGZKACRSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1SCCNC(=O)CN(C)C2=NC3=C(C=CC=C3S2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)acetamide

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